![molecular formula C17H18N4S B2611417 4-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole CAS No. 1251688-07-9](/img/structure/B2611417.png)
4-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole
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Description
Molecular Structure Analysis
The molecular structure of “4-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole” can be represented by the SMILES stringS=C (N)C1=CC=CC=C1CN2CCN (CC2)C3=CC=CC=N3
. Physical And Chemical Properties Analysis
The compound “4-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole” has a molecular weight of 310.42. It is a solid form .Scientific Research Applications
Medicinal Chemistry: Anti-Fibrosis Agents
In medicinal chemistry, this compound has been utilized in the synthesis of novel heterocyclic compounds with potential biological activities. Specifically, derivatives of this compound have shown promising anti-fibrotic activities . These activities are crucial in the development of treatments for diseases characterized by excessive fibrous tissue, such as liver cirrhosis.
Pharmacology: Therapeutic Potential
The therapeutic potential of derivatives of 4-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole has been explored, particularly in the context of receptor-ligand interactions . These interactions are fundamental to the design of drugs that can modulate specific biological pathways, offering avenues for the treatment of various diseases.
Biochemistry: Inhibitory Activity
In biochemistry, the compound’s derivatives have been studied for their inhibitory activity against specific enzymes or cellular processes. For instance, they have been evaluated for their effectiveness in inhibiting the expression of collagen in cell culture mediums, which is a significant factor in fibrosis .
Chemical Synthesis: Building Blocks
This compound serves as a building block in chemical synthesis, contributing to the construction of complex molecules with potential biological activities. It’s used to prepare libraries of novel heterocyclic compounds, which are then screened for various pharmacological properties .
Materials Science: Molecular Design
In materials science, the compound’s structural motif is used in the molecular design of new materials. Its derivatives can be engineered to possess specific physical and chemical properties, making them suitable for a range of applications, from electronics to coatings .
Analytical Chemistry: Method Development
Analytical chemists utilize this compound in the development of new analytical methods. Its derivatives can serve as standards or reagents in various analytical techniques, aiding in the detection and quantification of biological or chemical substances .
properties
IUPAC Name |
4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S/c1-13-5-4-6-14-16(13)19-17(22-14)21-11-9-20(10-12-21)15-7-2-3-8-18-15/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOFCTQJZKKENF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole |
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